

DPPC-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DPPC-d9
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An In-depth Examination of Deuterated Dipalmitoylphosphatidylcholine in Advanced Research Applications

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d9 (**DPPC-d9**), a deuterated analog of the saturated phospholipid DPPC. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, and established experimental protocols for its application as an internal standard in mass spectrometry and in the formulation of liposomal systems.

Core Physicochemical Properties

DPPC-d9 is a synthetic, deuterated version of DPPC where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in lipidomics and membrane research, primarily for its use as an internal standard in quantitative mass spectrometry-based assays. The deuterium atoms are typically located on the choline headgroup, which provides a distinct mass shift without significantly altering the molecule's chemical behavior.

Below is a summary of the key quantitative data for **DPPC-d9**.

Property	Value	Citations
Molecular Formula	C40H71D9NO8P	[1][2]
Molecular Weight	743.11 g/mol	[1][2]
Deuterium Enrichment	≥99%	[2]
Purity	Typically ≥95-99%	[1][2]
Storage Temperature	≤ -20°C	[2]
Solubility (Ethanol)	30 mg/mL	[3]

Experimental Protocols

DPPC-d9's primary applications lie in its use as an internal standard for the precise quantification of its non-deuterated counterpart, DPPC, and in the preparation of liposomes for various research purposes, including drug delivery and membrane studies.

Quantification of DPPC using DPPC-d9 as an Internal Standard via LC-MS/MS

The use of a stable isotope-labeled internal standard, such as **DPPC-d9**, is crucial for correcting for variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Methodology:

- Sample Preparation and Lipid Extraction:
 - Biological samples (e.g., plasma, tissue homogenates, or cell lysates) are spiked with a known concentration of **DPPC-d9**.[\[4\]](#)
 - Lipids are then extracted using a standard procedure, such as the Folch method, which involves a chloroform/methanol/water solvent system to separate the lipid-containing organic phase.[\[5\]\[6\]](#)

- The organic phase containing the lipids (including the analyte DPPC and the internal standard **DPPC-d9**) is collected, dried under a stream of nitrogen, and reconstituted in an appropriate solvent (e.g., isopropanol or methanol) for LC-MS analysis.[\[5\]](#)
- Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase C18 or Phenyl-Hexyl column is typically used for phospholipid separation.[\[3\]](#)[\[5\]](#)
 - Mobile Phase: A gradient elution is commonly employed, using a mixture of aqueous and organic solvents, such as acetonitrile/water with ammonium acetate and acetonitrile/isopropanol with ammonium acetate.[\[5\]](#)
 - Flow Rate: A flow rate of around 1 $\mu\text{L}/\text{min}$ is often used for capillary columns.[\[5\]](#)
 - Injection Volume: A small volume, typically in the range of 0.7-5 μL , is injected.[\[5\]](#)[\[7\]](#)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally used for the detection of phosphatidylcholines.[\[2\]](#)
 - Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the specific precursor-to-product ion transitions for both DPPC and **DPPC-d9**.[\[4\]](#)
 - MS Parameters: Typical parameters include a spray voltage of 3-4 kV and a capillary temperature of 220-300°C.[\[1\]](#)[\[2\]](#) Collision energy for fragmentation is optimized for the specific instrument and analytes.
- Data Analysis:
 - The peak areas of the analyte (DPPC) and the internal standard (**DPPC-d9**) are measured.
 - A calibration curve is generated using known concentrations of DPPC with a fixed concentration of **DPPC-d9**.

- The concentration of DPPC in the unknown samples is determined by calculating the peak area ratio of DPPC to **DPPC-d9** and comparing it to the calibration curve.

Preparation of DPPC-d9 Containing Liposomes

DPPC and its deuterated analog are frequently used to prepare liposomes, which are spherical vesicles composed of a lipid bilayer. These can be used to study membrane properties or as drug delivery vehicles.

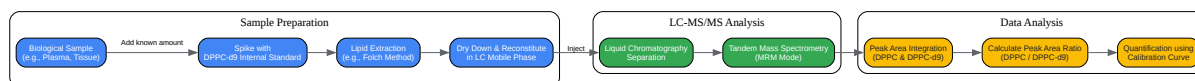
Methodology: Thin-Film Hydration Followed by Sonication

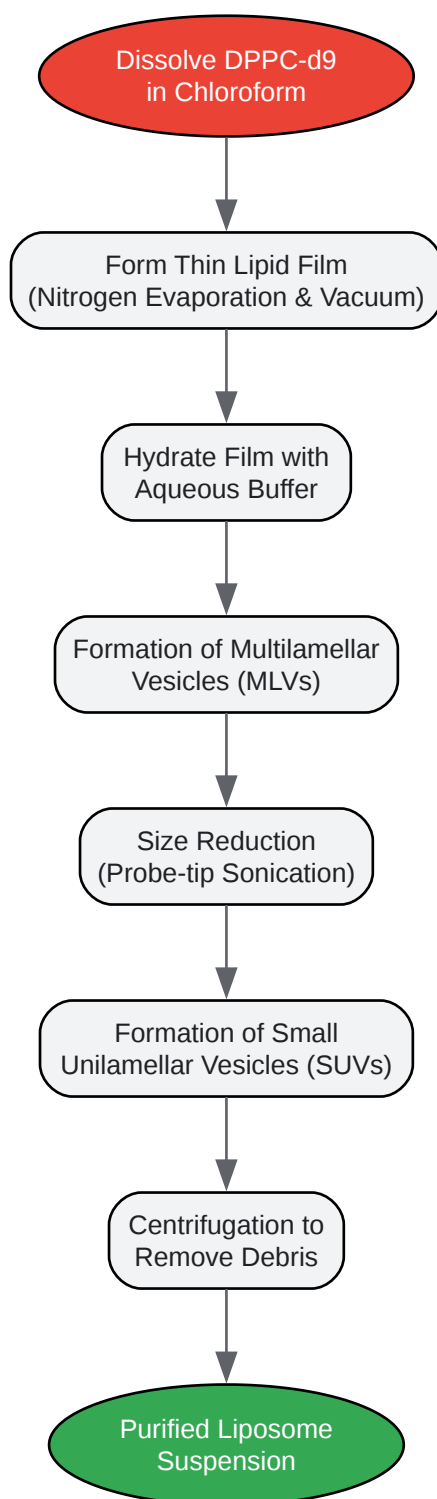
- Lipid Film Formation:
 - **DPPC-d9** (and any other lipids) are dissolved in an organic solvent such as chloroform in a round-bottom flask.[\[2\]](#)
 - The solvent is evaporated under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner wall.
 - The flask is then placed under a high vacuum for at least 12 hours to remove any residual organic solvent.[\[2\]](#)
- Hydration:
 - The dried lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer) by vortexing or gentle shaking.[\[2\]](#) This results in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Sonication):
 - To produce smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication.[\[1\]](#)
 - Probe-tip sonication is an effective method. The sample is sonicated in pulses (e.g., 2-second pulse followed by a 5-second rest) for a total duration of several minutes to reduce the size of the vesicles.[\[1\]](#)[\[3\]](#) The temperature should be monitored to avoid excessive heating.
- Purification:

- The liposome suspension is centrifuged to pellet any titanium particles shed from the sonicator tip and larger, non-hydrated lipid aggregates.^{[1][3]} The supernatant containing the liposomes is carefully collected.

Visualizations

The following diagrams illustrate key experimental workflows involving **DPPC-d9**.





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